molecular formula C20H19ClN4O4 B12638355 Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B12638355
M. Wt: 414.8 g/mol
InChI Key: YZBGKQKBXWECIJ-UHFFFAOYSA-N
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Description

Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of pyrido[3,2-d]pyrimidine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the chloro, hydroxymethyl, and morpholinyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[3,2-d]pyrimidine core.

    Introduction of the Chloro Group: Chlorination reactions using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are employed to introduce the chloro group at the desired position.

    Attachment of the Hydroxymethyl Group: This step involves the hydroxymethylation of the aromatic ring using formaldehyde and a suitable catalyst.

    Morpholinyl Substitution: The morpholinyl group is introduced through nucleophilic substitution reactions using morpholine and appropriate leaving groups.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green solvents may be employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acid derivatives

    Reduction: Amine derivatives

    Substitution: Substituted derivatives with various functional groups

Scientific Research Applications

Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as neurodegenerative disorders and cancer.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Inhibition of Enzymes: It may inhibit key enzymes involved in disease pathways, such as kinases or proteases.

    Modulation of Receptors: It may bind to and modulate the activity of specific receptors, leading to altered cellular responses.

    Interference with DNA/RNA: It may interact with DNA or RNA, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Pyrido[3,2-d]pyrimidine Derivatives: Compounds with similar core structures but different substituents.

    Morpholinyl Substituted Compounds: Compounds with morpholinyl groups attached to different core structures.

    Chloro Substituted Aromatics: Compounds with chloro groups attached to aromatic rings.

Uniqueness

Methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C20H19ClN4O4

Molecular Weight

414.8 g/mol

IUPAC Name

methyl 8-chloro-4-[3-(hydroxymethyl)phenyl]-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H19ClN4O4/c1-28-19(27)15-10-14(21)17-18(22-15)16(13-4-2-3-12(9-13)11-26)23-20(24-17)25-5-7-29-8-6-25/h2-4,9-10,26H,5-8,11H2,1H3

InChI Key

YZBGKQKBXWECIJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2C3=CC=CC(=C3)CO)N4CCOCC4

Origin of Product

United States

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